molecular formula C21H20BrNO3 B2933055 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one CAS No. 846063-00-1

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2933055
CAS No.: 846063-00-1
M. Wt: 414.299
InChI Key: GRMNPIMXTDZORK-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Its structural features include:

  • 3-position substitution: A 4-bromophenyl group, contributing steric bulk and electronic effects due to the bromine atom.
  • 2-position: A methyl group, influencing steric hindrance and lipophilicity.
  • 8-position: A pyrrolidin-1-ylmethyl moiety, a nitrogen-containing substituent that may modulate solubility, basicity, and biological interactions.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNPIMXTDZORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiourea.

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with key structural analogs, highlighting substituent differences and their implications:

Compound Name 3-Substituent 2-Substituent 8-Substituent Molecular Weight Key Properties/Findings
Target Compound : 3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one 4-Bromophenyl Methyl Pyrrolidin-1-ylmethyl ~447.3 (est.) Predicted moderate acidity (pKa ~5–6 based on analogs) ; potential for hydrogen bonding .
3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 4-Chlorophenyl Methyl Morpholin-4-ylmethyl ~429.9 Increased polarity due to morpholine; reduced basicity compared to pyrrolidine .
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl Trifluoromethyl Diethylaminomethyl ~453.8 Higher lipophilicity (CF3 group); strong electron-withdrawing effects .
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl Trifluoromethyl 4-Methylpiperazinylmethyl ~464.9 Enhanced solubility (piperazine’s basicity); potential for improved bioavailability .
3-(Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one Benzothiazol-2-yl Methyl Pyrrolidin-1-ylmethyl 392.47 Experimental pKa = 5.78; density = 1.395 g/cm³; higher aromaticity due to benzothiazole .

Substituent Effects on Properties

3-Position Substitution :
  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and lower electronegativity (vs. Cl) may enhance hydrophobic interactions and alter π-stacking in biological targets .
8-Position Substitution :
  • Pyrrolidinyl vs. Morpholinyl : Pyrrolidine’s secondary amine offers higher basicity (pKa ~11) than morpholine’s ether oxygen, affecting solubility and pH-dependent behavior .
  • Piperazinyl : The 4-methylpiperazine group (as in ) introduces a tertiary amine, enhancing water solubility and enabling salt formation (e.g., perchlorate in ).
2-Position Substitution :
  • Methyl vs.

Research Findings from Analogs

  • Crystallography: In a related bromophenyl chromenone (), the 4-bromophenyl group forms a dihedral angle of 88.5° with the chromenone core, suggesting orthogonal geometry that may influence packing and intermolecular interactions .
  • Hydrogen Bonding : The hydroxyl group at position 7 participates in intramolecular hydrogen bonds (e.g., N–H···O in ), stabilizing the molecular conformation.
  • Antioxidant Potential: Chromen-4-one derivatives (e.g., in ) exhibit antioxidant activity correlated with HOMO-LUMO energies and bond dissociation enthalpies (BDEs). Substitutions like pyrrolidinylmethyl may modulate these properties .

Biological Activity

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one , often referred to as Compound X , is a synthetic derivative belonging to the class of flavonoids. Its structure features a bromophenyl group, a hydroxyl group, and a pyrrolidine moiety, which contribute to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC16H16BrO3
Molecular Weight351.21 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound X. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
In a study conducted by Aliev et al. (2023), Compound X was tested against MCF-7 cells, showing an IC50 value of 12 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase-3 activation .

Antimicrobial Activity

Compound X also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The presence of the bromophenyl group is critical for enhancing its antibacterial activity.

MIC Values:

BacteriaMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli>100

In vitro studies indicate that Compound X disrupts bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6.

Mechanism:
The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of Compound X. The following modifications have been proposed:

  • Bromine Substitution: The presence of bromine in the phenyl ring enhances cytotoxicity.
  • Hydroxyl Group Positioning: The positioning of hydroxyl groups influences solubility and interaction with biological targets.
  • Pyrrolidine Moiety: The pyrrolidine ring contributes to receptor binding affinity and may enhance bioavailability.

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